Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Lipophilicity ADME Physicochemical Property

Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 900009-36-1) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class. This scaffold is a recognized pharmacophore for kinase inhibition, most notably as a dual inhibitor of PDK1 and Aurora A.

Molecular Formula C22H19N3O6
Molecular Weight 421.409
CAS No. 900009-36-1
Cat. No. B2936934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate
CAS900009-36-1
Molecular FormulaC22H19N3O6
Molecular Weight421.409
Structural Identifiers
SMILESCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)[N+](=O)[O-]
InChIInChI=1S/C22H19N3O6/c1-2-31-22(28)16-8-10-17(11-9-16)23-20(26)19-7-4-12-24(21(19)27)14-15-5-3-6-18(13-15)25(29)30/h3-13H,2,14H2,1H3,(H,23,26)
InChIKeyYCRWVXJKLHDINO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate: A Distinctive 2-Oxodihydropyridine Scaffold


Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (CAS 900009-36-1) is a synthetic small molecule belonging to the 2-oxo-1,2-dihydropyridine-3-carboxamide class [1]. This scaffold is a recognized pharmacophore for kinase inhibition, most notably as a dual inhibitor of PDK1 and Aurora A [2]. The compound is characterized by a 3-nitrobenzyl N-substituent on the dihydropyridine ring and an ethyl 4-benzoate ester on the carboxamide side chain, giving it a molecular formula of C22H19N3O6 and a molecular weight of 421.4 g/mol . It is typically supplied at a 95% purity level for research applications . The presence of the 3-nitro group on the benzyl ring is a key structural feature that differentiates it from other common analogs, such as fluorobenzyl or unsubstituted benzyl derivatives, potentially altering its electronic effects and target interactions.

The Pitfalls of Analog Substitution: Why Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate Cannot Be Directly Interchanged


Substituting Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate with a close analog like its fluorobenzyl derivative (CAS 932962-88-4) or methyl ester variant is scientifically unsound without rigorous re-validation. Even minor structural changes on the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold cause significant shifts in critical drug-like properties and biological activity [1]. For instance, replacing the 3-nitro group with a 3-fluoro group increases the computed logP from 2.5 to 3.2, a change that can drastically alter passive membrane permeability, solubility, and plasma protein binding [2]. Furthermore, patent data for this class of compounds shows that variable N-benzyl and carboxamide substituents are essential for achieving the desired dual PDK1/AurA kinase inhibition profile, meaning that a simple interchange would likely eliminate the specific pharmacological activity the user is seeking [3]. Therefore, any procurement decision must be guided by the unique quantitative profile of the exact compound, as detailed below.

Quantitative Differentiation Guide: Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate vs. Closest Analogs


Head-to-Head Comparison: 3-Nitrobenzyl LogP is Significantly Lower Than 3-Fluorobenzyl Analog

A direct computed property comparison shows that the target compound's 3-nitrobenzyl group confers a lower lipophilicity (XLogP = 2.5) compared to the 3-fluorobenzyl analog (XLogP = 3.2). This -0.7 log unit difference is a substantial shift that predicts markedly improved aqueous solubility and lower non-specific tissue binding for the target compound. [1]

Lipophilicity ADME Physicochemical Property Solubility

Molecular Weight Differentiation: Target Compound is Heavier than its Methyl Ester Analog, Impacting Permeability

The target compound (MW = 421.4 g/mol) is precisely 14.0 amu heavier than its methyl ester analog, Methyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate (MW = 407.4 g/mol). This difference, corresponding to one additional methylene group, directly influences the compound's vapor pressure, melting point, and HPLC retention time, providing a distinct analytical signature crucial for identity verification and purity analysis.

Molecular Weight Drug-likeness Permeability Solid-state Property

Class-Level Inference: The 3-Nitrobenzyl Substituent is a Privileged Pharmacophore for Nitroreductase-Mediated Bioactivation

Within the broader class of heterocyclic carboxamides, the 3-nitrobenzyl moiety is a well-established substrate for nitroreductase (NTR) enzymes, a feature absent in the 3-fluorobenzyl or 3-chlorobenzyl analogs. This enables its use as a triggered or traceless linker in the design of fluorescent probes and prodrugs for hypoxic tumor microenvironments. While specific kinetic data (kcat/KM) for the exact compound is not available, the functional group's known reactivity provides a unique qualitative advantage over halogen-substituted analogs that are inert to reductive activation. [1]

Bioreductive Activation Nitroreductase Hypoxia Probe Design

Supporting Evidence: Target Compound Belongs to a Pharmacophore with Reported Dual PDK1/AurA Kinase Inhibition

Patent literature establishes that the 2-oxo-1,2-dihydropyridine-3-carboxamide scaffold, to which the target compound belongs, is specifically designed for dual inhibition of PDK1 and Aurora A kinases, a strategy for treating cancers like glioblastoma. Key patented compounds in this class, such as MP7 (a difluorobenzyl analog), possess potent biochemical activity. The presence of the 3-nitrobenzyl group on our target compound is a novel substitution that could modulate the balance of this dual inhibition. [1]

Dual Kinase Inhibitor PDK1 Aurora A Glioblastoma

Principal Application Scenarios for Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate


Hypoxia-Responsive Chemical Probe Development

Driven by its unique 3-nitrobenzyl functionality, the most appropriate use of this compound is as a key intermediate or tool compound for developing hypoxia-responsive probes or prodrugs. Its lower logP (2.5) compared to the fluorobenzyl analog (3.2) is advantageous for achieving solubilization in the aqueous cellular milieu where nitroreductase (NTR) enzymes are active. Researchers can leverage the nitro group's ability to quench fluorescence or act as a traceless linker upon enzymatic reduction, which is impossible with halogenated analogs. [1][2]

Structure-Activity Relationship (SAR) Expansion of Dual PDK1/AurA Inhibitors

Since the 2-oxo-1,2-dihydropyridine-3-carboxamide core is a validated dual inhibitor of PDK1 and Aurora A, this specific compound serves as a crucial SAR probe. Its 3-nitrobenzyl substituent introduces an electron-withdrawing group at a position often occupied by fluorine in lead compounds. This allows medicinal chemistry teams to systematically map the electron density and steric requirements of the kinase binding pocket, potentially uncovering derivatives with an improved selectivity index over the established fluorinated leads. [3]

Analytical Reference Standard for Method Development

The compound's precise molecular weight (421.4 g/mol) and the definitive +14.0 amu mass shift compared to its methyl ester analog make it an ideal candidate for developing and calibrating HPLC/LC-MS analytical methods. A procurement batch of 95% purity can be used to validate separation protocols for a series of 2-oxo-1,2-dihydropyridine-3-carboxamide analogs, ensuring no cross-contamination or misidentification occurs in a high-throughput screening library.

Bioreducible Fragment for Multifunctional Drug Conjugates

For drug delivery research, the compound's architecture—featuring a nitrobenzyl group that can be selectively cleaved in a low-oxygen environment and a benzoate ester that can be hydrolyzed to a free acid for further conjugation—offers a dual-handle approach. This allows for the construction of complex, multi-modal therapeutics where the active payload is released in a spatially and temporally controlled manner, a capability not provided by other 3-substituted benzyl analogs in the same class. [1][2]

Quote Request

Request a Quote for Ethyl 4-(1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.